Iminodisuccinate de tétrasodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

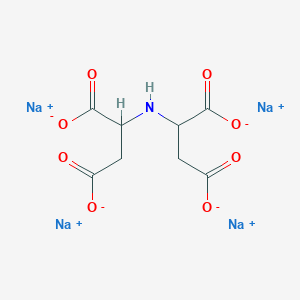

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate is a chemical compound with the molecular formula C8H7NNa4O8. It is commonly used as a food additive and flavor enhancer. This compound is known for its ability to reduce sodium content in food products, making it a popular substitute for table salt in various applications .

Applications De Recherche Scientifique

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in various chemical reactions and processes.

Biology: The compound is utilized in studies related to amino acid metabolism and protein synthesis.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: The compound is used in the production of cultured dairy products, meat, and poultry. .

Mécanisme D'action

Target of Action

Tetrasodium iminodisuccinate, also known as Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) or UNII-GYS41J2635, is a chelating agent . Its primary targets are alkaline earth and polyvalent heavy metal ions . It forms complexes of moderate stability with these ions, acting as a pentadentate ligand .

Mode of Action

The compound interacts with its targets by donating electron pairs to form stable complexes . It has a strong chelating ability, which allows it to strongly adhere to surfaces such as the Zn anode surface in a zinc-ion battery . It also participates in the solvation structure of Zn 2+ and Na + .

Biochemical Pathways

The biochemical pathways affected by tetrasodium iminodisuccinate primarily involve the inhibition of corrosion in materials like carbon steel . It acts as a mixed type of inhibitor, protecting the material through physical and chemical adsorption .

Result of Action

The molecular and cellular effects of tetrasodium iminodisuccinate’s action are largely related to its role as a chelating agent and inhibitor. For instance, in the context of a zinc-ion battery, the compound reshapes the Zn anode/electrolyte electric double layer, inhibiting the growth of dendrites and various side reactions . In the context of corrosion inhibition, it exhibits excellent protection efficiency .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tetrasodium iminodisuccinate. For example, the compound is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) . Additionally, it degrades rapidly with exposure to sunlight and environmental water sources .

Analyse Biochimique

Biochemical Properties

Tetrasodium iminodisuccinate is a powerful chelating agent. It forms stable complexes with metal ions, such as calcium, magnesium, iron, and copper . These metal ions can cause unwanted effects on biochemical reactions, such as discoloration, odor, and degradation. By binding to these metal ions, Tetrasodium iminodisuccinate prevents them from reacting with other ingredients and causing these negative effects .

Cellular Effects

The cellular effects of Tetrasodium iminodisuccinate are primarily related to its chelation properties. By binding to metal ions, it can influence cell function by preventing these ions from interacting with other cellular components. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrasodium iminodisuccinate involves the formation of a complex between the compound and a metal ion. The compound binds to the metal ion through a mechanism called coordination, which involves the donation of electron pairs from the compound to the metal ion . This coordination creates a stable complex that is resistant to further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetrasodium iminodisuccinate has been shown to be stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .

Metabolic Pathways

Given its role as a chelating agent, it may interact with enzymes or cofactors that require metal ions for their activity .

Transport and Distribution

The transport and distribution of Tetrasodium iminodisuccinate within cells and tissues are likely influenced by its chelation properties. By binding to metal ions, it may affect the localization or accumulation of these ions within cells .

Subcellular Localization

Given its role as a chelating agent, it may be found in areas of the cell where metal ions are abundant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate typically involves the reaction of aspartic acid with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Aspartic acid+4NaOH→Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)+4H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where aspartic acid is treated with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Tetrasodium iminodisuccinate: Similar in structure and function, used as a chelating agent.

Sodium citrate: Another sodium salt used as a food additive and preservative.

Sodium gluconate: Used in food and pharmaceutical industries as a chelating agent and stabilizer.

Uniqueness: tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate is unique due to its specific structure, which allows it to effectively reduce sodium content in food products while maintaining flavor. Its ability to act as a chelating agent in various applications also sets it apart from other similar compounds .

Propriétés

Numéro CAS |

144538-83-0 |

|---|---|

Formule moléculaire |

C8H11NNaO8 |

Poids moléculaire |

272.16 g/mol |

Nom IUPAC |

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate |

InChI |

InChI=1S/C8H11NO8.Na/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17); |

Clé InChI |

QOUJVMYUVAQNQM-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

144538-83-0 |

Description physique |

PelletsLargeCrystals, Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)